molecular formula C9H20Cl2N2O2 B2627845 2-[4-(Dimethylamino)piperidin-1-yl]acetic acid dihydrochloride CAS No. 2305252-51-9

2-[4-(Dimethylamino)piperidin-1-yl]acetic acid dihydrochloride

Cat. No.: B2627845
CAS No.: 2305252-51-9
M. Wt: 259.17
InChI Key: KMCMHBWRYSYKCJ-UHFFFAOYSA-N
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Description

2-[4-(Dimethylamino)piperidin-1-yl]acetic acid dihydrochloride is a chemical compound with significant biological activity and potential applications in various fields. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Dimethylamino)piperidin-1-yl]acetic acid dihydrochloride typically involves the reaction of piperidine derivatives with dimethylamine and acetic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through crystallization or other separation techniques .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Dimethylamino)piperidin-1-yl]acetic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other substituents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted piperidine derivatives .

Scientific Research Applications

2-[4-(Dimethylamino)piperidin-1-yl]acetic acid dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological processes and as a tool for investigating cellular functions.

    Medicine: Potential therapeutic applications, including the development of new drugs and treatments for various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-[4-(Dimethylamino)piperidin-1-yl]acetic acid dihydrochloride involves its interaction with specific molecular targets and pathways within cells. It may act as an agonist or antagonist at certain receptors, modulating cellular signaling pathways and affecting various physiological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid: Another piperidine derivative used in similar applications.

    2-(4-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride: A related compound with similar chemical properties and applications

Uniqueness

2-[4-(Dimethylamino)piperidin-1-yl]acetic acid dihydrochloride is unique due to its specific chemical structure, which imparts distinct biological activity and reactivity. Its dimethylamino group and piperidine ring contribute to its versatility and effectiveness in various scientific research applications.

Properties

IUPAC Name

2-[4-(dimethylamino)piperidin-1-yl]acetic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.2ClH/c1-10(2)8-3-5-11(6-4-8)7-9(12)13;;/h8H,3-7H2,1-2H3,(H,12,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCMHBWRYSYKCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)CC(=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2305252-51-9
Record name 2-[4-(dimethylamino)piperidin-1-yl]acetic acid dihydrochloride
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